2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid typically involves the reaction of 3,5-dihydroxyphenylacetic acid with 2,6-dihydroxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
3,5-Dihydroxybenzoic acid: Shares similar hydroxyl groups but lacks the ethyl linkage.
2,6-Dihydroxybenzoic acid: Similar structure but different substitution pattern.
Caffeic acid: Contains similar phenolic hydroxyl groups but differs in the overall structure.
Uniqueness: 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid is unique due to its specific combination of hydroxyl groups and the ethyl linkage, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c16-11-6-9(7-12(17)8-11)4-5-10-2-1-3-13(18)14(10)15(19)20/h1-3,6-8,16-18H,4-5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTBGRKXVDSLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC(=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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